Cas no 106308-44-5 (Rufinamide)

Rufinamide 化学的及び物理的性質
名前と識別子
-
- Rufinamide
- 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE, 1-[(2,6-DIFLUOROPHENYL)METHYL]-
- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-Triazole-4-carboxamide
- CGP 33101
- E 2080
- RUF 331
- Inovelon
- RufinaMide(Banzel)
- Rufinamide solution
- Rufinamide (200 mg)
- Banzel
- Xilep
- 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide
- WFW942PR79
- C10H8F2N4O
- POGQSBRIGCQNEG-UHFFFAOYSA-N
- E2080
- DSSTox_RID_81675
- DSSTox_CID_26506
- DSSTox_GSID_46506
- 1-[(2,6-difluorophenyl)
- rufinamidum
- NS00000547
- F0001-2404
- s1256
- C71253
- Tox21_112267_1
- J-001568
- 1H-1,2,3-Triazole-4-carboxamide, 1-((2,6-difluorophenyl)methyl)-
- GTPL7470
- SR-01000842156-4
- NCGC00261481-01
- 1-[[2,6-bis(fluoranyl)phenyl]methyl]-1,2,3-triazole-4-carboxamide
- HMS3884G07
- E-2080
- UNII-WFW942PR79
- NCGC00165883-02
- SMR000857122
- MLS001332514
- D05775
- FT-0674479
- HMS3651O05
- HB1039
- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazol-4-carboxamide
- RUFINAMIDE [USP-RS]
- Rufinamide, >=98% (HPLC), powder
- LP00796
- CHEMBL1201754
- SW219770-1
- CGP33101
- Banzel (TN)
- CAS-106308-44-5
- NCGC00165883-11
- Tox21_112267
- RUFINAMIDE [EMA EPAR]
- DTXSID1046506
- FT-0656828
- 1-[(2,6-difluorophenyl)methyl]-4-triazolecarboxamide
- Tox21 112267
- SDCCGSBI-0633757.P001
- SB18904
- SCHEMBL230448
- Rufinamide, United States Pharmacopeia (USP) Reference Standard
- RUFINAMIDE [USP MONOGRAPH]
- MFCD00865314
- RUFINAMIDE [USAN]
- CHEBI:134966
- RUFINAMIDE [JAN]
- HMS2232M19
- RUFINAMIDE (USP MONOGRAPH)
- BCP21828
- N03AF03
- HMS3262O14
- AS-13861
- EN300-120881
- RUFINAMIDE (USP-RS)
- Tox21_500796
- Q408565
- RUF-331
- RUFINAMIDE [INN]
- RUFINAMIDE (MART.)
- HMS3371A06
- CS-1455
- A801414
- RUFINAMIDE [MART.]
- 106308-44-5
- 170939-95-4
- RUFINAMIDE [WHO-DD]
- R0143
- CGP 33,101
- Z1532717444
- NCGC00165883-03
- AB00918347-05
- SYN111
- SYN-111
- BDBM50515492
- SR-01000842156
- Rufinamida
- DB06201
- CGP-33101
- RUFINAMIDE [VANDF]
- HY-A0042
- RUFINAMIDE [ORANGE BOOK]
- AC-1429
- CCG-222100
- AKOS005145897
- NCGC00165883-04
- Rufinamide [USAN:INN:BAN]
- 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4 carboxamide
- SYN11
- DTXCID9026506
- MLS001332513
- AB00918347_06
- RUFINAMIDE [MI]
- Rufinamide (Banzel)
- NCGC00165883-01
- Rufinamide (JAN/USP/INN)
- Rufinamide?
- BRD-K20079257-001-09-6
-
- MDL: MFCD00865314
- インチ: 1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
- InChIKey: POGQSBRIGCQNEG-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C([H])=C(C=1C([H])([H])N1C([H])=C(C(N([H])[H])=O)N=N1)F
計算された属性
- せいみつぶんしりょう: 238.06700
- どういたいしつりょう: 238.067
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 73.8
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.52
- ゆうかいてん: 239.0 to 243.0 deg-C
- ふってん: 473.8°C at 760 mmHg
- フラッシュポイント: 華氏温度:35.6°f
摂氏度:2°c - 屈折率: 1.634
- ようかいど: DMSO: soluble9mg/mL
- PSA: 73.80000
- LogP: 1.40380
- 濃度: 1.0 mg/mL in acetonitrile: water (9:1)
- マーカー: 8293
Rufinamide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H336
- 警告文: P261-P271-P304+P340+P312-P403+P233-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 16-26-36/37
-
危険物標識:
- ちょぞうじょうけん:−20°C
Rufinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2523-500mg |
Rufinamide |
106308-44-5 | 99.89% | 500mg |
¥ 5920 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R56920-1g |
Rufinamide |
106308-44-5 | 1g |
¥189.0 | 2021-09-04 | ||
Biosynth | FD61593-100 mg |
Rufinamide |
106308-44-5 | 100MG |
$76.23 | 2023-01-04 | ||
eNovation Chemicals LLC | D546945-1g |
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide |
106308-44-5 | 95% | 1g |
$490 | 2024-06-03 | |
Life Chemicals | F0001-2404-75mg |
1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
106308-44-5 | 90%+ | 75mg |
$312.0 | 2023-07-28 | |
Ambeed | A193932-1g |
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide |
106308-44-5 | 99% | 1g |
$144.0 | 2025-02-21 | |
Life Chemicals | F0001-2404-5μmol |
1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
106308-44-5 | 90%+ | 5μmol |
$94.5 | 2023-07-28 | |
Life Chemicals | F0001-2404-10μmol |
1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
106308-44-5 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
Life Chemicals | F0001-2404-3mg |
1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
106308-44-5 | 90%+ | 3mg |
$94.5 | 2023-07-28 | |
Key Organics Ltd | AS-13861-5MG |
Rufinamide |
106308-44-5 | >98% | 5mg |
£42.00 | 2025-02-09 |
Rufinamide 関連文献
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Denise Ott,Svetlana Borukhova,Volker Hessel Green Chem. 2016 18 1096
-
Gwang-Noh Ahn,Taejong Yu,Hyune-Jea Lee,Ki-Won Gyak,Ji-Ho Kang,Donghyun You,Dong-Pyo Kim Lab Chip 2019 19 3535
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Cameron B. Lennox,Tristan H. Borchers,Lori Gonnet,Christopher J. Barrett,Stefan G. Koenig,Karthik Nagapudi,Tomislav Fri??i? Chem. Sci. 2023 14 7475
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Victor R. L. J. Bloemendal,Mathilde A. C. H. Janssen,Jan C. M. van Hest,Floris P. J. T. Rutjes React. Chem. Eng. 2020 5 1186
-
Joshua Britton,Colin L. Raston Chem. Soc. Rev. 2017 46 1250
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6. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursorSvetlana Borukhova,Timothy No?l,Bert Metten,Eric de Vos,Volker Hessel Green Chem. 2016 18 4947
-
Dawid Drelinkiewicz,Richard J. Whitby RSC Adv. 2022 12 28910
-
Alessandra Sivo,Renan de Souza Galaverna,Gustavo Rodrigues Gomes,Julio Cezar Pastre,Gianvito Vilé React. Chem. Eng. 2021 6 756
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Sándor B. ?tv?s,Ferenc Fül?p Catal. Sci. Technol. 2015 5 4926
-
Dolly Yadav,Nem Singh,Tae Wu Kim,Jae Young Kim,No-Joong Park,Jin-Ook Baeg Green Chem. 2019 21 2677
Rufinamideに関する追加情報
Recent Advances in Rufinamide (106308-44-5) Research: A Comprehensive Review
Rufinamide (CAS: 106308-44-5) is a triazole derivative antiepileptic drug (AED) that has garnered significant attention in recent years due to its unique mechanism of action and clinical efficacy in treating Lennox-Gastaut syndrome (LGS) and other refractory epilepsies. This research briefing synthesizes the latest findings on Rufinamide, focusing on its pharmacological properties, clinical applications, and emerging research directions. The drug's molecular structure, characterized by its triazole ring, plays a pivotal role in its sodium channel modulation, which is central to its antiepileptic effects.
Recent pharmacokinetic studies have highlighted Rufinamide's favorable absorption profile, with bioavailability exceeding 85% and peak plasma concentrations achieved within 4-6 hours post-administration. A 2023 study published in *Epilepsy Research* demonstrated that Rufinamide's metabolism is primarily hepatic, involving carboxyl esterase-mediated hydrolysis, with minimal cytochrome P450 involvement, reducing the risk of significant drug-drug interactions. This metabolic pathway is particularly advantageous for patients on polypharmacy regimens, a common scenario in epilepsy management.
Clinical trials conducted in 2022-2023 have expanded the understanding of Rufinamide's therapeutic potential. A multicenter, double-blind study (N=320) published in *Neurology* reported a 42% median reduction in drop seizures among LGS patients receiving adjunctive Rufinamide therapy, compared to 16% in the placebo group (p<0.001). Importantly, the drug showed a favorable cognitive profile, with no significant deterioration in neuropsychological test scores observed over 12 months of treatment. These findings position Rufinamide as a valuable option for maintaining quality of life in this vulnerable patient population.
Emerging research has explored novel formulations of Rufinamide to enhance its therapeutic utility. A 2023 patent application (WO202318765A1) describes a nanoparticle-based delivery system that improves Rufinamide's blood-brain barrier penetration by 35-40% in preclinical models. Additionally, ongoing Phase II trials are investigating the drug's potential in treating neuropathic pain and certain psychiatric conditions, leveraging its modulation of voltage-gated sodium channels in non-epileptic contexts. These developments suggest an expanding role for Rufinamide beyond its current indications.
Safety data from post-marketing surveillance (2018-2023) involving over 15,000 patient-years of exposure confirm Rufinamide's generally well-tolerated profile. The most common adverse effects include dizziness (15.3%), fatigue (12.7%), and nausea (9.8%), with serious adverse events occurring in <2% of patients. Recent pharmacovigilance studies have particularly noted Rufinamide's lower incidence of cognitive adverse effects compared to older AEDs, making it a preferred choice for patients with pre-existing cognitive impairments.
Future research directions for Rufinamide include biomarker identification for personalized dosing strategies and exploration of its potential neuroprotective effects. A 2023 *Journal of Neurochemistry* study suggested that Rufinamide may modulate neuroinflammation pathways, opening possibilities for applications in neurodegenerative disorders. As the scientific community continues to unravel the full potential of this molecule (106308-44-5), Rufinamide stands as a testament to how targeted chemical modifications can yield compounds with significant clinical impact in neurological therapeutics.
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